molecular formula C19H20F3N5O2 B2912902 1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034269-57-1

1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2912902
CAS No.: 2034269-57-1
M. Wt: 407.397
InChI Key: BXULWSGWXFSDKJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, an acetyl group, an azetidine ring, a 1,2,3-triazole ring, and a pyrrolidinone ring. These functional groups could potentially give the compound a variety of interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group might be introduced using a trifluoromethylation reagent, the acetyl group using an acylation reaction, and the azetidine and triazole rings using cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The azetidine and pyrrolidinone rings would give the molecule a certain degree of rigidity, while the trifluoromethyl group would likely make the molecule quite electron-deficient .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of several polar functional groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

Asymmetric Synthesis and Catalyst Development

Compounds derived from azetidin-3-yl and pyrrolidin-2-one structures have been explored for their potential in asymmetric synthesis and as starting materials for bidentate ligands. These structures facilitate the development of novel optically active compounds, which are crucial for asymmetric synthesis applications. This area of research contributes to the broader field of chiral chemistry, which is essential for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules (Iovel' et al., 2000).

Ligand Design for Metal Complexes

Azole-type ligands, closely related to the triazol-4-yl and pyrrolidin-2-one components of the target compound, have been effectively utilized in the design of cationic Ir(III) complexes. These complexes are investigated for their photophysical, electrochemical, and charge transporting properties. Research in this area explores the potential of such complexes in applications ranging from organic light-emitting diodes (OLEDs) to photovoltaic devices, demonstrating the compound's relevance in materials science (Shao-Fen Huang et al., 2016).

Pharmaceutical Research and Drug Design

The structural motifs found in the query compound are also present in various pharmaceutical research contexts. For instance, azetidinones (β-lactams) and pyrrolidinones (γ-lactams) have been studied for their biological activities, including their use as antibacterial agents and their potential in the development of new therapeutic agents. Such compounds have shown activity against a range of bacterial strains, highlighting their importance in the development of new antibiotics and therapeutic drugs (Genin et al., 2000).

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity .

Properties

IUPAC Name

1-[[1-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O2/c20-19(21,22)14-5-3-13(4-6-14)8-18(29)26-11-16(12-26)27-10-15(23-24-27)9-25-7-1-2-17(25)28/h3-6,10,16H,1-2,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXULWSGWXFSDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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